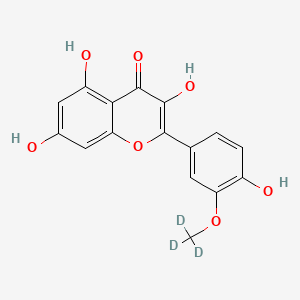

3'-O-Methyl-d3 Quercetin

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H12O7 |

|---|---|

Molekulargewicht |

319.28 g/mol |

IUPAC-Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3/i1D3 |

InChI-Schlüssel |

IZQSVPBOUDKVDZ-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Herkunft des Produkts |

United States |

Metabolic Pathways and Biotransformation of Quercetin and Its 3 O Methyl Derivative

Enzymatic O-Methylation of Quercetin (B1663063)

O-methylation is a critical enzymatic modification of quercetin that influences its biological properties. This process is primarily carried out by a class of enzymes known as O-methyltransferases (OMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the quercetin molecule.

Role of Catechol-O-Methyltransferase (COMT) and Other O-Methyltransferases (OMTs) in Methylation

Catechol-O-methyltransferase (COMT) is a major enzyme responsible for the methylation of quercetin and other catechol-containing flavonoids in mammals. droracle.ainih.gov COMT plays a crucial role in the metabolism of these compounds, converting them into their methylated metabolites. droracle.ai This enzymatic action is not only a detoxification pathway but also a critical determinant of the biological half-life and activity of quercetin. droracle.ai In fact, the rate of O-methylation of quercetin by COMT can be significantly higher than that of endogenous catechols like catechol estrogens and catecholamines, suggesting an efficient metabolic inactivation pathway for this flavonoid. nih.gov

Beyond the well-established role of COMT, other O-methyltransferases (OMTs) found in plants also contribute to the diversity of methylated quercetin derivatives. longdom.org Plant OMTs exhibit a broad range of substrate specificities and can catalyze multiple O-methylations on the quercetin molecule, leading to the formation of mono-, di-, and even trimethyl ether derivatives. longdom.org These plant-derived OMTs are classified into different types, including caffeic acid OMTs (COMTs) and caffeoyl coenzyme A OMTs (CCoAOMTs), which differ in their molecular weight and enzymatic characteristics. maxapress.com

Genetic variations, or polymorphisms, in the COMT gene can lead to differences in enzyme activity among individuals, which may affect the efficiency of quercetin metabolism and consequently, its bioavailability and health effects. droracle.ai Quercetin itself can also act as an inhibitor of COMT, thereby influencing the metabolism of other COMT substrates, including certain drugs and endogenous compounds. researchgate.netnih.govdroracle.ai

Regioselectivity of Methylation: Preference for 3'-Position and Comparisons with Other Isomers (e.g., 4'-O-Methyl Quercetin)

The enzymatic methylation of quercetin exhibits a notable degree of regioselectivity, with a clear preference for the 3'-hydroxyl group on the B-ring. This results in the formation of 3'-O-methylquercetin, also known as isorhamnetin (B1672294), as a major metabolite. nih.govnih.gov Studies in hamsters have shown that after administration of quercetin, the vast majority of the recovered methylated metabolite is 3'-O-methylquercetin. nih.gov

While the 3'-position is the primary site of methylation, methylation at other positions can also occur, leading to the formation of different isomers. For instance, methylation at the 4'-position results in the formation of 4'-O-methylquercetin, also known as tamarixetin (B191864). nih.govbeilstein-journals.org The relative abundance of these methylated isomers can vary depending on the specific enzyme and biological system. beilstein-journals.orgnih.gov

The regioselectivity of O-methylation is a critical factor in determining the biological activity of the resulting quercetin metabolites. The position of the methyl group can significantly influence the molecule's ability to interact with cellular targets and exert its physiological effects. beilstein-journals.orgnih.gov

Substrate Specificity and Enzyme Kinetics of Flavonoid Methyltransferases

Flavonoid O-methyltransferases exhibit a wide range of substrate specificities, with some enzymes showing a broad acceptance of various flavonoids, while others are more specific. nih.gov Generally, plant OMTs can accept a variety of substrates, including flavonoids, lignin (B12514952) precursors, and alkaloids, although they often display a preference for certain compounds. nih.gov

The kinetics of quercetin methylation by COMT have been studied, revealing a high affinity of the enzyme for this substrate. For example, porcine liver and hamster kidney COMT have been shown to rapidly O-methylate quercetin with Km values in the micromolar range. nih.gov

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/mg protein/min) |

| Porcine Liver COMT | Quercetin | 6.1 | 14,870 |

| Hamster Kidney COMT | Quercetin | 6.9 | 200 |

This table presents kinetic parameters for the O-methylation of quercetin by COMT from different sources. nih.gov

The efficiency of these enzymes highlights the rapid metabolic conversion of quercetin in vivo. The substrate specificity and kinetics of different OMTs are crucial for understanding the metabolic profile of quercetin and the formation of its various methylated derivatives.

Further Conjugation Reactions of Methylated Quercetin Metabolites

Following O-methylation, quercetin metabolites, including 3'-O-methylquercetin, undergo further phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. cambridge.orgnih.gov

Glucuronidation Pathways

Glucuronidation is a major pathway in the metabolism of methylated quercetin derivatives. nih.govnih.gov This reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a hydroxyl group on the methylated quercetin molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation Pathways

In addition to glucuronidation, sulfation is another important conjugation pathway for quercetin and its metabolites. droracle.ainih.gov This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.gov

Sulfated quercetin metabolites have been identified in both plasma and urine. cambridge.org While quercetin-3'-sulfate is a known metabolite, the sulfation of methylated derivatives also contributes to the metabolic profile. monash.edu The interplay between methylation, glucuronidation, and sulfation determines the ultimate fate and potential biological activity of quercetin in the body. cambridge.orgnih.gov

Intracellular Metabolism and Cellular Fate of 3'-O-Methyl Quercetin

The journey of quercetin and its derivatives through the body involves a complex series of metabolic events within cells. Following absorption, these compounds are subjected to various enzymatic modifications that alter their structure, bioavailability, and biological activity. This section details the cellular uptake, subsequent metabolic conversions, and the formation of new metabolites from 3'-O-Methyl Quercetin.

Cellular Uptake Mechanisms and Transport

The entry of quercetin and its metabolites into cells is a regulated process mediated by specific transport proteins. Quercetin aglycone, the basic form without sugar molecules, can enter tubular cells through organic anion transporters OAT1 and OAT3. nih.gov Its conjugated forms, which are modified with sulfate (B86663) or glucuronic acid, utilize different transporters. For instance, sulfated metabolites like quercetin 3'-O-sulfate have a strong affinity for OAT1 and organic anion transporting peptide-4 (OATP4), and a lesser affinity for OAT3. nih.gov Glucuronide conjugates, such as quercetin 3-O-glucuronide, preferentially use the OAT3 transporter. nih.gov

Once inside the cell or during transport out, other proteins are involved. Multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) are key in transporting glucuronide conjugates of quercetin. nih.gov Methylated metabolites, including 3'-O-methylquercetin (also known as isorhamnetin), show an affinity for the Multidrug and Toxin Extrusion Protein 1 (MATE1), where they can act as competitive inhibitors. nih.gov This interaction highlights the potential for dietary quercetin to influence the metabolism of other drugs that utilize the same transporter. nih.gov In the intestine, sodium-dependent glucose transporter 1 (SGLT1) is responsible for the uptake of quercetin glucosides into epithelial cells. researchgate.net

| Transporter | Substrate(s) | Cellular Location/Function |

| OAT1 | Quercetin aglycone, Quercetin 3'-O-sulfate | Active transport into tubular cells nih.gov |

| OAT3 | Quercetin aglycone, Quercetin 3'-O-glucuronide | Active transport into tubular cells nih.gov |

| OATP4 | Quercetin 3'-O-sulfate | Transport into cells nih.gov |

| MRP2 | Quercetin glucuronides | Efflux of conjugates from cells nih.gov |

| BCRP | Quercetin glucuronides | Efflux of conjugates from cells nih.gov |

| MATE1 | 3'-O-methylquercetin (Isorhamnetin) | Efflux of methylated metabolites nih.gov |

| SGLT1 | Quercetin glucosides | Uptake into intestinal epithelial cells researchgate.net |

Intracellular Metabolic Conversions and Formation of Novel Metabolites

Within the cells, particularly in the liver, kidney, and intestinal enterocytes, quercetin undergoes extensive Phase II metabolism. nih.govtandfonline.com A primary conversion is the methylation of the catechol group on the B-ring, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govnih.gov This process results in the formation of 3'-O-methylquercetin (isorhamnetin) and 4'-O-methylquercetin (tamarixetin). mdpi.comnih.gov The O-methylation of quercetin is a rapid and efficient process, which may contribute to the inactivation of potentially mutagenic flavonoids in the body. nih.gov Studies have shown that after administration, a significant portion of quercetin is recovered in urine as 3'-O-methylquercetin conjugates. nih.gov

Besides methylation, other significant intracellular conversions include glucuronidation and sulfation. nih.gov These reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. tandfonline.com In human neuroblastoma cells, quercetin is rapidly taken up and converted to its O-methylated derivatives. nih.gov Kidney cells possess the enzymatic machinery to perform a third layer of biotransformation, involving deconjugation followed by re-conjugation via sulfation, glucuronidation, methylation, and even glycosylation. mdpi.com This can lead to the formation of complex metabolites like isorhamnetin 3-glucuronide. mdpi.com

Microbial biotransformation can also yield these metabolites. Certain fungi, such as Beauveria bassiana, are capable of methylating quercetin at the 3'-OH position to form 3'-O-methylquercetin and can further produce 3'-O-methylquercetin-7-glucuronide. researchgate.net

Formation of Oxidative Metabolites and Conjugates

Quercetin's antioxidant properties mean it is susceptible to oxidation. Under certain conditions, such as moderately-basic environments, quercetin can be oxidized by air, leading to the cleavage of its C-ring. mdpi.com This oxidative degradation results in the formation of smaller phenolic compounds, principally 3,4-dihydroxy-benzoic acid (protocatechuic acid) and 2,4,6-trihydroxybenzoic acid (phloroglucinic acid). mdpi.com

The primary metabolic fate for quercetin and its methylated derivatives in the body, however, is conjugation. After being formed in the enterocytes and liver, metabolites like quercetin 3-O-glucuronide and quercetin 3'-O-sulfate are the predominant forms found in human plasma. nih.gov These conjugates are then transported to various tissues, including the kidneys. Within kidney cells, these metabolites can be further modified. The main metabolites ultimately found in human urine include quercetin monoglucuronide sulfates, methylated quercetin monoglucuronides, and quercetin diglucuronide, reflecting the extensive metabolic processing that occurs systemically and within the kidney itself. mdpi.com

Role of Gut Microbiota in Quercetin Metabolite Formation and Catabolism

The intestinal microbiota plays a crucial role in the metabolism of dietary flavonoids like quercetin, significantly influencing their bioavailability and the nature of their circulating metabolites. tandfonline.comnih.gov A large portion of dietary quercetin, primarily in its glycoside forms (e.g., rutin), is not absorbed in the small intestine and travels to the colon. plos.org Here, gut bacteria hydrolyze the glycosidic bonds, releasing the quercetin aglycone. encyclopedia.pub

Once the aglycone is released, the gut microbiota further breaks it down through catabolism. This process involves the cleavage of the flavonoid's C-ring structure, leading to the formation of various smaller phenolic acids. researchgate.net Key catabolites identified from quercetin fermentation by human fecal bacteria include 3,4-dihydroxyphenylacetic acid (DOPAC), 3,4-dihydroxybenzoic acid (protocatechuic acid), and 4-hydroxybenzoic acid. encyclopedia.pubtandfonline.commdpi.com

| Bacterial Species | Action on Quercetin | Resulting Metabolite(s) |

| Clostridium perfringens | Degrades quercetin aglycone | 3,4-dihydroxyphenylacetic acid (DOPAC) tandfonline.com |

| Bacteroides fragilis | Degrades quercetin aglycone | 3,4-dihydroxyphenylacetic acid (DOPAC) tandfonline.com |

| Eubacterium ramulus | Degrades quercetin aglycone | Phenolic acids nih.govresearchgate.net |

Pharmacokinetic and Dispositional Studies in Pre Clinical Models

Absorption and Distribution Studies in Animal Models

The absorption and distribution of 3'-O-Methyl Quercetin (B1663063) have been investigated in various animal models, revealing key aspects of its journey through the body after administration.

Methylation of flavonoids has been shown to significantly enhance their intestinal absorption and permeability. This structural modification increases the lipophilicity of the molecule, facilitating its passage across the intestinal epithelial barrier. In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have demonstrated that methylated flavonoids exhibit higher permeability compared to their corresponding non-methylated forms.

A study investigating the oral absorption of isorhamnetin (B1672294) in rats from the total flavones of Hippophae rhamnoides L. (TFH) found that isorhamnetin was readily absorbed. nih.gov The presence of a methyl group at the 3'-position is believed to protect the molecule from extensive metabolism in the gut, thereby increasing the amount of the parent compound that reaches systemic circulation.

Following absorption, 3'-O-Methyl Quercetin and its metabolites are distributed to various tissues. Studies in mice that were orally administered quercetin showed that its major metabolite, isorhamnetin, was detected in several organs. koreascience.kr The tissue concentrations of both quercetin and isorhamnetin were found to be in the order of liver > kidney > spleen > plasma, both at 1 and 6 hours post-administration. koreascience.kr This indicates that the liver and kidneys are significant sites for the accumulation and likely metabolism and excretion of these compounds.

Another study in rats and pigs fed a diet containing quercetin also identified isorhamnetin as a key metabolite in various tissues. researchgate.net In rats, the highest concentrations of quercetin and its metabolites, including isorhamnetin, were found in the lungs, while the lowest levels were detected in the brain, white fat, and spleen. researchgate.net In the short-term pig study, the liver and kidneys showed high concentrations of these compounds. researchgate.net These findings suggest a wide distribution of 3'-O-Methyl Quercetin and its metabolites, with particular accumulation in organs involved in metabolism and excretion.

Table 1: Tissue Distribution of Isorhamnetin in Mice 1 and 6 Hours After Oral Administration of Quercetin (50 mg/kg) Data adapted from a study on the tissue concentrations of quercetin and its metabolite isorhamnetin. koreascience.kr

| Tissue | Concentration at 1 hour (nmol/g) | Concentration at 6 hours (nmol/g) |

| Liver | > 2.0 | ~ 1.0 |

| Kidney | ~ 1.5 | ~ 0.5 |

| Spleen | ~ 0.5 | < 0.5 |

| Plasma | < 0.5 | < 0.5 |

The bioavailability of flavonoids is a critical factor influencing their biological effects. Methylation is a key structural feature that generally enhances the oral bioavailability of these compounds. nih.gov This is attributed to both increased intestinal absorption and reduced first-pass metabolism in the gut and liver.

A study comparing the bioavailability of quercetin, kaempferol, and isorhamnetin from Ginkgo biloba extracts in rats demonstrated that formulating these flavonoids into phospholipid complexes or solid dispersions significantly increased their bioavailability. nih.gov While this study did not administer pure isorhamnetin, it highlights that formulation strategies can further enhance the inherently improved bioavailability of methylated flavonoids. The improved bioavailability of isorhamnetin suggests that a greater proportion of the administered dose reaches the systemic circulation in its active form compared to its parent compound, quercetin.

Excretion Pathways in Pre-clinical Systems

The excretion of flavonoids and their metabolites occurs through various routes, primarily via the kidneys into urine and through the liver into bile, which is then eliminated in the feces. While specific studies detailing the complete excretion profile of 3'-O-Methyl Quercetin are limited, general patterns of flavonoid excretion can be inferred.

Following systemic circulation, 3'-O-Methyl Quercetin and its conjugated metabolites (glucuronides and sulfates) are transported to the liver and kidneys. In the liver, these compounds can be secreted into the bile and subsequently enter the intestinal tract for fecal elimination. In the kidneys, they can be filtered from the blood and excreted in the urine. A study on the biotransformation of another methylated flavonoid, sinensetin, in rats showed that the total amount of the compound and its metabolites was significantly higher in urine than in feces, suggesting efficient absorption and renal excretion. nih.gov A similar pattern could be anticipated for 3'-O-Methyl Quercetin, although further specific studies are required for confirmation.

Comparative Pharmacokinetics of Quercetin and its Methylated Derivatives

Direct comparative pharmacokinetic studies of pure quercetin and pure 3'-O-Methyl Quercetin (isorhamnetin) administered separately in the same preclinical model are scarce. However, data from different studies and co-administration studies provide valuable insights into their relative pharmacokinetic profiles.

A study investigating the pharmacokinetics of isorhamnetin, kaempferol, and quercetin from a total flavone (B191248) extract of Hippophae rhamnoides L. in rats provided key pharmacokinetic parameters for isorhamnetin. nih.gov In another study, the pharmacokinetics of quercetin were evaluated after oral administration to rats. nih.gov Although a direct comparison is challenging due to different experimental setups, a general trend of higher bioavailability for the methylated derivative can be inferred.

Table 2: Pharmacokinetic Parameters of Isorhamnetin and Quercetin in Rats After Oral Administration Data for Isorhamnetin is from a study with a total flavone extract. nih.gov Data for Quercetin is from a separate study. nih.gov

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Isorhamnetin | 20 mg/kg (as TFH) | 185.3 ± 45.7 | 0.58 ± 0.14 | 546.8 ± 112.3 |

| Quercetin | 100 mg/kg | 316.1 ± 132 | ~0.75 | 1583.9 ± 583.3 |

It is important to note that the dose of quercetin administered in the comparative study was five times higher than that of the extract containing isorhamnetin, which complicates a direct comparison of Cmax and AUC values. However, the rapid Tmax for both compounds suggests swift absorption.

More directly, a study on the co-administration of quercetin and isorhamnetin in rats revealed a significant pharmacokinetic interaction. When administered together, the Cmax and AUC of both compounds were significantly increased compared to their administration alone. This suggests that there may be a competitive inhibition of metabolic enzymes or transport proteins, leading to increased systemic exposure for both flavonoids.

Mechanistic Investigations of Biological Activities in Cellular and Animal Models

Antioxidant Activity and Oxidative Stress Modulation

3'-O-Methyl-d3 Quercetin (B1663063) has demonstrated significant antioxidant potential through various mechanisms, including direct radical scavenging and modulation of intracellular oxidative processes.

In cell-free systems, the antioxidant activity of quercetin and its derivatives is well-documented. The capacity of flavonoids to scavenge free radicals is often linked to the number and arrangement of hydroxyl groups on their core structure. nih.gov While derivatization at certain positions can influence this activity, methylated quercetins retain radical scavenging capabilities. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.gov Theoretical studies on similar compounds suggest that mechanisms like proton-coupled electron transfer (PCET) and single electron transfer (SET) are crucial for their radical scavenging activity against various reactive oxygen species. nih.gov

Studies on 3-O-methylquercetin (a close analog) have shown its ability to decrease intracellular levels of reactive oxygen species (ROS). nih.gov In porcine intestinal cells, 3-O-methylquercetin was found to significantly reduce intracellular ROS levels, particularly in the context of lipopolysaccharide (LPS)-induced oxidative stress. nih.gov Similarly, research on quercetin has demonstrated its capacity to inhibit ROS production in various cell types, including human corneal epithelial cells and hypertrophied adipocytes. mdpi.comnih.gov The reduction in ROS is a key aspect of its cytoprotective effects. nih.gov

By mitigating the overproduction of ROS, 3'-O-Methyl-d3 Quercetin is poised to protect cells from oxidative damage. Research on 3-O-methylquercetin has shown its protective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in lung and liver cells. nih.gov This protection extends to preventing membrane and DNA damage. nih.gov The parent compound, quercetin, has also been shown to protect against oxidative stress-induced damage in various models, such as myocardial ischemia-reperfusion injury. frontiersin.org These protective effects are attributed to its ability to scavenge ROS and enhance the endogenous antioxidant defense systems. mdpi.com

Anti-inflammatory Signaling Pathways

This compound exhibits anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

A significant aspect of the anti-inflammatory activity of 3-O-methylquercetin is its ability to inhibit the production of pro-inflammatory mediators. In RAW 264.7 macrophage cells, it has been shown to concentration-dependently inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. nih.gov Furthermore, studies on its parent compound, quercetin, have demonstrated the ability to decrease the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in different cell models of inflammation. nih.govnih.govmdpi.com For instance, 3-O-methylquercetin has been reported to attenuate the secretion of IL-4, IL-5, and TNF-α. nih.gov

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

3'-O-Methylquercetin has been found to interfere with the cell cycle of cancer cells, a key mechanism for its antiproliferative effects. nih.gov In studies on both lapatinib-sensitive and lapatinib-resistant breast cancer cells, the compound induced a significant arrest at the G2/M phase of the cell cycle. nih.gov This effect is distinct from that of lapatinib, which causes a G1 block only in sensitive cells. nih.gov The mechanism underlying this G2/M arrest involves the activation of the Chk1/p-Cdc25c (Ser216)/cyclin B1 signaling pathway. nih.gov Activation of Chk1 is a potential target in cancer therapy, and its role in 3'-O-Methylquercetin-induced cell cycle arrest highlights a promising avenue for overcoming drug resistance. nih.gov However, in another study using MDA-MB 231 triple-negative breast cancer cells, 3'-O-Methylquercetin did not produce a significant change in the cell cycle distribution, suggesting that its effects may be cell-type specific. sjsu.edu

The induction of apoptosis, or programmed cell death, is a critical component of the anticancer activity of 3'-O-Methylquercetin. Research has shown that it triggers significant apoptosis in breast cancer cells that are both sensitive and resistant to lapatinib. nih.gov This process is characterized by the cleavage and activation of key executioner proteins in the caspase-dependent pathway, including caspase-3 and caspase-7. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, was also observed to increase following treatment with 3'-O-Methylquercetin. nih.gov

In colorectal cancer cells, 3'-O-Methylquercetin has been shown to promote apoptosis through a different mechanism involving the downregulation of intracellular polyamine signaling. nih.gov This effect is linked to the suppression of spermine oxidase (SMOX), a key enzyme in polyamine metabolism. By reducing the levels of polyamines like spermidine and spermine, 3'-O-Methylquercetin effectively induces apoptosis in these cancer cells. nih.gov The parent compound, quercetin, is known to induce apoptosis via the mitochondrial pathway, involving changes in Bax and Bcl-2 protein expression and the release of cytochrome c. waocp.orgd-nb.info

Numerous in vitro studies have confirmed the ability of 3'-O-Methylquercetin to inhibit the growth and viability of various cancer cell lines. It has demonstrated a significant, dose- and time-dependent inhibition of cell viability in colorectal cancer cell lines RKO and SW1116. nih.govresearchgate.net Similarly, it produces a significant reduction in the growth of both lapatinib-sensitive (SK-Br-3) and lapatinib-resistant (SK-Br-3-Lap R) breast cancer cells. nih.gov The antiproliferative properties of 3'-O-Methylquercetin have also been noted in other cancer cell types, including BV-2 microglial cells and HepG2 liver cancer cells. nih.gov These findings underscore the broad potential of this compound to suppress the proliferation of malignant cells. nih.gov

| Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| SK-Br-3 | Breast Cancer (Lapatinib-sensitive) | Inhibition of cell growth | nih.gov |

| SK-Br-3-Lap R | Breast Cancer (Lapatinib-resistant) | Inhibition of cell growth | nih.gov |

| RKO | Colorectal Cancer | Dose- and time-dependent inhibition of viability | nih.govresearchgate.net |

| SW1116 | Colorectal Cancer | Dose- and time-dependent inhibition of viability | nih.govresearchgate.net |

| BV-2 | Microglia | Antiproliferative properties | nih.gov |

| HepG2 | Liver Cancer | Antiproliferative properties | nih.gov |

Other Investigated Biological Activities

Beyond its anti-inflammatory and anticancer effects, 3'-O-Methylquercetin has been reported to possess strong antibacterial activity against a range of bacterial species. nih.gov It has shown efficacy against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. nih.gov

While the precise mechanisms for the methylated derivative are still under investigation, the antibacterial actions of flavonoids like quercetin are well-documented and likely share common pathways. mdpi.comnih.gov These mechanisms are multifaceted and include the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of cellular contents. nih.govresearchgate.net Flavonoids can also inhibit essential bacterial processes, such as the synthesis of nucleic acids and proteins. mdpi.comnih.gov One specific target identified for quercetin is the enzyme DNA gyrase, which is crucial for bacterial DNA replication. nih.gov Furthermore, these compounds can inhibit the formation of bacterial biofilms, which are protective communities of bacteria that contribute to persistent infections and antibiotic resistance. nih.govresearchgate.net

Antiviral Mechanisms

The antiviral properties of 3'-O-Methylquercetin have been investigated against several viruses, with research elucidating its mechanisms of action in both cellular and animal models. Studies have shown that this flavonoid can inhibit viral replication and mitigate virus-induced cellular damage through various interactions with viral and host cell components.

In cellular models, 3'-O-Methylquercetin has demonstrated significant activity against Human Rhinovirus 1B (HRV1B), the common cold virus. Research in HeLa cells has shown that the compound inhibits HRV1B replication in a dose-dependent manner, reducing the cytopathic effects of the virus and lowering viral RNA levels. nih.gov The primary mechanism identified is the induction of early apoptosis in the host cells. nih.gov By promoting programmed cell death, 3'-O-Methylquercetin helps to eliminate infected cells, thereby controlling the spread of the virus. nih.gov Gene expression analyses have revealed that treatment with 3'-O-Methylquercetin leads to the upregulation of pro-apoptotic genes, counteracting the immune evasion strategies of HRV1B. nih.gov Further studies have indicated that the compound's antiviral action likely targets the replication and translation phases of the viral life cycle. nih.gov Beyond rhinoviruses, 3'-O-Methylquercetin has also been reported to possess strong antiviral activity against poliovirus and coxsackie virus. medchemexpress.com Mechanistic studies on poliovirus have suggested that 3'-O-Methylquercetin inhibits the synthesis of viral RNA. scielo.br

Animal models have corroborated the antiviral effects observed in vitro. In a study involving HRV1B-infected mice, the administration of 3'-O-Methylquercetin resulted in a significant reduction of viral RNA levels in the lungs. nih.gov Furthermore, the compound was found to decrease the production of inflammatory cytokines in the lung tissues of these mice, suggesting an additional anti-inflammatory mechanism that contributes to its therapeutic effect. nih.gov

Table 1: Research Findings on the Antiviral Mechanisms of 3'-O-Methylquercetin

| Model System | Virus | Key Mechanistic Findings | References |

|---|---|---|---|

| HeLa Cells | Human Rhinovirus 1B (HRV1B) | Induces early apoptosis in infected cells; Upregulates pro-apoptotic genes; Inhibits viral replication and translation. | nih.gov |

| Mice | Human Rhinovirus 1B (HRV1B) | Reduces viral RNA levels in the lungs; Decreases production of inflammatory cytokines. | nih.gov |

| In vitro | Poliovirus | Inhibits viral RNA synthesis. | scielo.br |

| In vitro | Coxsackie virus | Exhibits strong antiviral activity. | medchemexpress.com |

Neuroprotective Mechanisms

3'-O-Methylquercetin has been identified as a potent neuroprotective agent in various experimental models, with its mechanisms of action primarily attributed to its antioxidant and anti-inflammatory properties.

In cellular models, particularly in primary cultured rat cortical cells, 3'-O-Methylquercetin has demonstrated a remarkable ability to protect neurons from oxidative stress-induced injury. researchgate.net It has been shown to potently inhibit neuronal damage caused by agents like hydrogen peroxide (H₂O₂) and xanthine/xanthine oxidase, which generate reactive oxygen species (ROS). researchgate.net The neuroprotective effect of 3'-O-Methylquercetin in these models was found to be more potent than that of its parent compound, quercetin, and a related flavonoid, (+)-dihydroquercetin. researchgate.net The underlying mechanisms for this neuroprotection include the potent inhibition of lipid peroxidation and the scavenging of free radicals. researchgate.net Additionally, 3'-O-Methylquercetin has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of ROS. researchgate.net The compound also exhibits inhibitory activity against β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. medchemexpress.com

Animal models of neurological disorders have further substantiated the neuroprotective effects of 3'-O-Methylquercetin. In a rat model of transient focal cerebral ischemia, a condition that mimics stroke, 3'-O-Methylquercetin demonstrated neuroprotective effects. Its ability to counteract oxidative stress is a key factor in protecting brain tissue from ischemic damage. While direct in vivo studies on 3'-O-Methylquercetin are less numerous than those on quercetin, the established neuroprotective mechanisms of quercetin, such as the modulation of signaling pathways like Nrf2-ARE and the inhibition of neuroinflammation, are likely to be shared by its methylated derivative. nih.gov The anti-inflammatory effects of 3'-O-Methylquercetin, as observed in non-neuronal contexts, may also contribute to its neuroprotective capacity by mitigating the inflammatory responses that often accompany neurodegenerative processes.

Table 2: Research Findings on the Neuroprotective Mechanisms of 3'-O-Methylquercetin

| Model System | Condition / Insult | Key Mechanistic Findings | References |

|---|---|---|---|

| Primary Cultured Rat Cortical Cells | Oxidative neuronal injury (induced by H₂O₂ or Xanthine/Xanthine Oxidase) | Potently inhibits neuronal injury; Markedly inhibits lipid peroxidation; Scavenges free radicals; Inhibits xanthine oxidase activity. | researchgate.net |

| In vitro | Alzheimer's Disease Model | Inhibits β-secretase (BACE1). | medchemexpress.com |

| Rat Model | Transient Focal Cerebral Ischemia | Exhibits neuroprotective effects against ischemic damage. |

Structure Activity Relationship Sar Studies of Methylated Quercetin Derivatives

Influence of Methylation Position on Biological Activity

Methylation of the hydroxyl groups on the quercetin (B1663063) molecule leads to derivatives with distinct biological profiles. The specific position of the methyl group is a critical determinant of the compound's efficacy in various biological assays.

The location of the methyl group on the quercetin frame dictates its biological effects, leading to significant differences in activity between isomers. Isorhamnetin (B1672294) (3'-O-Methyl Quercetin) often exhibits a different spectrum of activity compared to its isomers, tamarixetin (B191864) (4'-O-Methyl Quercetin) and rhamnetin (B192265) (7-O-Methyl Quercetin).

For instance, in studies of anti-inflammatory activity, monomethylated quercetins displayed varied efficacy. One study found that among quercetin and its metabolites, tamarixetin (4'-O-methylated) showed the highest anti-inflammatory activity. nih.gov Another study comparing quercetin with methylated derivatives found that rhamnetin (7-O-methylquercetin) has potent anti-inflammatory activity through the inhibition of secretory phospholipase A2 enzymes. nih.gov These findings suggest that while 3'-O-methylation confers significant biological activity, the specific placement of the methyl group at other positions can, in some cases, lead to more potent effects.

| Compound | Methylation Position | Observed Biological Activity Highlight | Reference |

|---|---|---|---|

| Isorhamnetin | 3'-OH | Possesses antioxidant, anti-inflammatory, and antiproliferative properties. nih.gov | nih.gov |

| Tamarixetin | 4'-OH | Reported to have the highest anti-inflammatory activity among certain tested quercetin metabolites. nih.gov | nih.gov |

| Rhamnetin | 7-OH | Shows potent anti-inflammatory activity via inhibition of phospholipase A2 enzymes. nih.gov | nih.gov |

However, while direct scavenging activity might be reduced, methylated derivatives can still exhibit potent antioxidant effects by modulating key cellular enzymes. nih.gov For example, 3-O-methyl Quercetin has demonstrated significant activity in various antioxidant assays. Furthermore, in the context of inhibiting lipid peroxidation, methylated metabolites like tamarixetin and isorhamnetin have been found to be more active than the parent compound, quercetin. nih.gov

| Assay | Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 3-O-Methyl Quercetin | 14.17 | caymanchem.com |

| Superoxide Anion Scavenging | 3-O-Methyl Quercetin | 17.39 | caymanchem.com |

| Lipid Peroxidation Inhibition (in rat cortical cells) | 3-O-Methyl Quercetin | 19 | caymanchem.com |

| Neuroprotection (against H₂O₂-induced death) | 3-O-Methyl Quercetin | 3.5 | caymanchem.com |

Methylated quercetin derivatives are recognized for their anti-inflammatory properties. nih.gov 3-O-Methyl Quercetin (isorhamnetin) has been shown to inhibit inflammation in various models. For example, it can inhibit TNF-α induced inflammation in human bronchial epithelia. nih.gov It also effectively inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in BV-2 microglia, a key process in neuroinflammation, with a half-maximal inhibitory concentration (IC₅₀) of 3.8 µM. caymanchem.com This effect is associated with a reduction in the levels of inducible nitric oxide synthase (iNOS). caymanchem.com

Comparisons between methylated isomers reveal that the position of methylation is crucial. As noted previously, rhamnetin (7-O-methylquercetin) and tamarixetin (4'-O-methylquercetin) have demonstrated very potent anti-inflammatory activities in specific assays, sometimes exceeding that of other isomers. nih.govnih.gov In an in silico study, 3-O-Methyl Quercetin showed a great interaction with the active site of the pro-inflammatory enzyme phospholipase A2, suggesting a mechanism for its anti-inflammatory effects. nih.gov

3-O-Methyl Quercetin has demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov In one study, 3-O-methylquercetin was tested against HCT-116 colon cancer cells, showing an IC₅₀ value of 34 ± 2.65 µg/mL, which was comparable to the parent compound, quercetin (IC₅₀ of 36 ± 1.95 µg/mL). acs.org In other studies, it has shown antiproliferative properties against BV-2 and HepG2 cells. nih.gov

However, the effect of methylation on cytotoxicity is complex and can be cell-type dependent. While methylated flavonoids are often suggested to have higher anticancer activity due to increased stability and bioavailability, some studies show exceptions. researchgate.netacs.org For example, one study noted that methylated quercetin showed a reduced apoptosis-inducing effect in certain breast cancer cell lines when compared to acetylated quercetin derivatives. researchgate.net

| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| HCT-116 (Colon Cancer) | 3-O-Methylquercetin | 34 ± 2.65 | acs.org |

| Quercetin | 36 ± 1.95 | acs.org |

Conformational Analysis and Molecular Interactions

The three-dimensional structure of quercetin derivatives and their ability to interact with biological macromolecules are fundamental to their activity. Quercetin's structure is relatively planar, which facilitates its insertion into enzyme active sites and protein-binding pockets. nih.gov The molecule's five hydroxyl groups are key to its biological activities, forming hydrogen bonds and other interactions with target proteins. nih.govbiomedpharmajournal.org

The specific functional groups of methylated quercetin derivatives play a crucial role in their interactions with enzymes and cellular targets. The hydroxyl groups and the C-ring's carbonyl group are primary sites for hydrogen bonding within protein active sites. nih.gov

Methylation alters these interactions. By replacing a hydroxyl group with a methoxy (B1213986) group, the potential for hydrogen bond donation is lost, while lipophilicity is increased. nih.gov This change can significantly affect binding affinity and specificity. For example, in silico docking studies with phospholipase A2 revealed that the orientation and interactions of quercetin derivatives within the enzyme's active site were highly dependent on the methylation pattern. 3-O-Methyl Quercetin was shown to form a hydrogen bond with the catalytically crucial His48 residue, similar to a known inhibitor, indicating a plausible mechanism of action. nih.gov The increased lipophilicity from the methyl group can also modify the compound's intracellular compartmentalization, potentially enhancing its access to membrane-bound or intracellular targets. nih.gov

Computational Modeling and Molecular Docking Studies of Methylated Quercetin Derivatives

Computational modeling and molecular docking studies have emerged as powerful tools to elucidate the structure-activity relationships (SAR) of methylated quercetin derivatives at a molecular level. These in silico approaches provide valuable insights into the binding modes, interaction energies, and conformational changes that occur when these compounds interact with biological targets, thereby complementing and guiding experimental research.

Molecular docking simulations, a key component of computational modeling, predict the preferred orientation of a ligand when bound to a receptor. This allows researchers to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the biological activity of methylated quercetin derivatives. For instance, docking studies have been instrumental in evaluating the potential of these compounds as inhibitors of various enzymes and receptors involved in disease processes.

One area of significant interest has been the application of these computational methods to understand the anti-inflammatory and anticancer properties of methylated quercetins. For example, in silico evaluations of methylated quercetin derivatives against secretory phospholipases A2 (sPLA2), enzymes involved in inflammation, have provided detailed information on their binding interactions. nih.gov These studies have shown that derivatives like 3'-O-methylquercetin can effectively bind to the active site of these enzymes, revealing key amino acid residues involved in the interaction. nih.gov

Furthermore, molecular docking has been employed to compare the binding affinities of quercetin and its methylated analogues to various protein targets. A study focusing on the inhibition of human inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme, found that certain quercetin analogues exhibited more favorable ligand-protein interactions and enhanced pharmacological properties compared to quercetin itself. core.ac.uk

In the context of anticancer research, computational models have been used to predict the activity of O-methylated quercetin analogues. nih.gov These studies have helped to rationalize the observed SAR, for example, by demonstrating how methylation at specific positions can influence the binding affinity to cancer-related proteins. nih.gov

The predictive power of computational modeling extends to understanding the metabolic fate and potential drug-likeness of these compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to assess the pharmacokinetic properties of quercetin derivatives, guiding the design of new compounds with improved bioavailability. unai.edu

The insights gained from computational modeling and molecular docking are crucial for the rational design of novel methylated quercetin derivatives with enhanced therapeutic potential. By providing a detailed picture of the molecular interactions between these compounds and their biological targets, these in silico methods accelerate the discovery and development of new therapeutic agents.

Interactive Data Table: Molecular Docking Studies of Methylated Quercetin Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 3'-O-Methylquercetin | Bothropstoxin-II (sPLA2) | -9.4 | Asn6, Ala18, Gly26, Cys29 | nih.gov |

| 3'-O-Methylquercetin | Crotalus durissus terrificus sPLA2 | -8.5 | Gly32 | nih.gov |

| Quercetin | MAPK14 (anti-inflammatory) | -9.7 | Not specified | rjptonline.org |

| Quercetin | SGK-1 (anticancer) | -9.5 | Not specified | rjptonline.org |

| Quercetin-3-O-α-L-rhamnopyranoside | M2 transmembrane (Influenza A) | -10.81 | Not specified | nih.gov |

| Quercetin-3-O-α-L-rhamnopyranoside | Neuraminidase (Influenza A) | -10.47 | Not specified | nih.gov |

Advanced Analytical Methodologies for 3 O Methyl D3 Quercetin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3'-O-Methyl-d3 Quercetin (B1663063), providing the necessary separation from other structurally similar compounds. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most commonly employed techniques, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a robust and widely used technique for the analysis of flavonoids, including methylated and deuterated quercetin derivatives. mdpi.comnih.gov In the context of 3'-O-Methyl-d3 Quercetin, HPLC is often coupled with a UV or mass spectrometry detector for quantification and identification. A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency. nih.govmdpi.com

The isocratic or gradient elution allows for the effective separation of this compound from its non-deuterated counterpart and other metabolites. The retention time of this compound will be very similar to that of 3'-O-Methyl Quercetin under the same chromatographic conditions.

Table 1: Representative HPLC Parameters for the Analysis of Methylated Quercetin Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 2% v/v acetic acid (40:60 v/v) | nih.gov |

| Flow Rate | 1.3 mL/min | nih.gov |

| Detection | UV at 370 nm or Mass Spectrometry | nih.govmdpi.com |

| Injection Volume | 20 µL | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

For higher resolution, faster analysis times, and increased sensitivity, ultra-high performance liquid chromatography is the preferred method. nih.govnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper peaks and better separation efficiency, which is particularly advantageous when analyzing complex biological samples. ucdavis.edu

The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the quantification of this compound, especially when it is used as an internal standard in pharmacokinetic studies of quercetin and its metabolites. nih.govnih.gov

Table 2: Typical UHPLC Conditions for the Analysis of Quercetin Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an essential analytical technique for the structural elucidation and sensitive quantification of this compound. Its ability to provide molecular weight and fragmentation information makes it highly specific and indispensable in modern analytical workflows.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of flavonoids like this compound. ed.ac.uknih.gov It allows for the ionization of the analyte directly from the liquid phase into the gas phase with minimal fragmentation. In positive ion mode, this compound will typically form a protonated molecule [M+H]⁺. In negative ion mode, which is often more sensitive for phenolic compounds, it will form a deprotonated molecule [M-H]⁻. ed.ac.uk

The molecular weight of this compound is approximately 319.28 g/mol . cymitquimica.com Therefore, in ESI-MS, the expected mass-to-charge ratio (m/z) for the protonated molecule would be around 320.29, and for the deprotonated molecule, it would be around 318.27.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry is a powerful technique for the structural confirmation of this compound. nih.govmdpi.com In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic product ions, creating a fragmentation pattern that is like a fingerprint for the compound.

For 3'-O-Methyl Quercetin, a common fragmentation in negative ion mode is the loss of a methyl radical (•CH3), resulting in a fragment at m/z 300. mdpi.comresearchgate.net For this compound, this would correspond to the loss of a deuterated methyl radical (•CD3), leading to a fragment at the same m/z of 300, as the deuterium (B1214612) atoms are lost with the methyl group. Other characteristic fragmentations of the quercetin backbone would also be observed. researchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Reference for Analog |

|---|---|---|---|

| 318.27 | 300.26 | •CD3 | mdpi.comresearchgate.net |

| 318.27 | 275.26 | CO + •CH3 | researchgate.net |

| 318.27 | 151.00 | Retro-Diels-Alder fragmentation | researchgate.net |

Accurate Mass Quadrupole Time-of-Flight (QTOF) MS

For high-resolution and high-mass-accuracy measurements, quadrupole time-of-flight mass spectrometry is employed. ucdavis.edu This technique provides a very precise measurement of the mass-to-charge ratio of the ions, which can be used to determine the elemental composition of this compound and its fragments. This high level of accuracy is invaluable for confirming the identity of the compound and distinguishing it from other isobaric interferences in complex samples. The combination of UHPLC with QTOF-MS offers a comprehensive platform for the analysis of this compound, providing excellent separation, sensitivity, and structural confirmation. ucdavis.edu

Table 4: Theoretical vs. Observed Mass in QTOF-MS for this compound

| Ion | Theoretical m/z | Typical Observed m/z | Mass Accuracy (ppm) | Reference for Methodology |

|---|---|---|---|---|

| [M-H]⁻ | 318.0827 | ~318.0825 | < 5 | ucdavis.edu |

| [M+H]⁺ | 320.0983 | ~320.0980 | < 5 | ucdavis.edu |

Isotope Dilution Mass Spectrometry Using Deuterated Analogues for Tracer Studies

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique used in analytical chemistry. The methodology relies on the use of an isotopically labeled version of the analyte of interest, which serves as an internal standard. This compound is the deuterated analogue of 3'-O-Methyl Quercetin, a primary metabolite of Quercetin. cymitquimica.com In this context, this compound is an ideal internal standard for the quantification of its unlabeled counterpart in complex biological matrices.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unknown amount of the native analyte (3'-O-Methyl Quercetin). The labeled and unlabeled compounds are nearly identical chemically and thus behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference of the deuterium atoms. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix-induced signal suppression.

In tracer studies, deuterated analogues like this compound are invaluable for elucidating the metabolic fate and pharmacokinetic profile of Quercetin and its metabolites. When administered, the labeled compound can be traced as it undergoes biotransformation in the body. This allows researchers to track the formation, distribution, and elimination of specific metabolites, providing critical insights into the bioavailability and metabolic pathways of the parent compound. Ultrahigh-pressure liquid chromatography accurate mass quadrupole time-of-flight mass spectrometry (UHPLC-(ESI)QTOF MS/MS) is a powerful method for identifying and quantifying such metabolites with high sensitivity and selectivity. ucdavis.edu

Sample Preparation and Matrix Effects in Biological Samples

The accurate analysis of this compound and related compounds in biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the sample matrix. researchgate.netnih.gov Biological matrices contain numerous endogenous components like proteins, lipids, salts, and other metabolites that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net Therefore, robust sample preparation is a critical step to remove these interferences and isolate the analyte of interest.

Common sample preparation techniques for flavonoids in biological samples include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract the analyte from the aqueous biological sample.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up and concentration. The sample is passed through a solid sorbent cartridge that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a different solvent. This is particularly useful for enriching low-concentration metabolites.

Matrix effects can lead to either suppression or enhancement of the analyte signal during mass spectrometry analysis, resulting in inaccurate quantification. These effects are caused by co-eluting matrix components that affect the ionization efficiency of the analyte. The use of an isotopically labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte, thus preserving the accuracy of the measurement ratio. researchgate.net

Method Validation and Sensitivity Considerations in Research Settings

For research findings to be considered reliable and reproducible, the analytical methods used must undergo rigorous validation. nih.gov Method validation for quantifying compounds like 3'-O-Methyl Quercetin using its deuterated analogue follows international guidelines, such as those from the International Council on Harmonisation (ICH). dergipark.org.tr Key validation parameters ensure the method is suitable for its intended purpose. researchgate.net

Key Method Validation Parameters:

Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically demonstrated by a high correlation coefficient (R²) from a calibration curve.

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net High sensitivity is crucial in metabolic studies where analyte concentrations can be very low.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). dergipark.org.trphcogj.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovered. phcogj.comnih.gov

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com

The following tables summarize validation data from various studies on Quercetin and its derivatives, illustrating typical performance characteristics of analytical methods used in research.

Table 1: Linearity and Sensitivity of Analytical Methods for Quercetin Derivatives This is an interactive table. Select a compound to see its validation data.

Quercetin

| Concentration Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| 5 - 100 | 0.9995 | - | - | dergipark.org.tr |

| 3 - 18 | 0.9998 | 0.236 | 0.786 | researchgate.net |

| - | - | 0.046 | 0.14 | nih.gov |

Quercetin-3-O-glucuronide

| Concentration Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| - | 1.0000 | 0.486 | 1.472 | nih.govmdpi.com |

Table 2: Precision and Accuracy of Analytical Methods for Quercetin Derivatives This is an interactive table. Select a compound to see its validation data.

Quercetin

| Precision Type | Concentration (µg/mL) | RSD (%) | Accuracy/Recovery (%) | Reference |

| Intra-day | 5, 40, 80 | < 2% | - | dergipark.org.tr |

| Inter-day | 5, 40, 80 | < 2% | - | dergipark.org.tr |

| Intra-day | - | 1.258 - 1.378 | - | researchgate.net |

| Inter-day | - | 1.012 - 1.258 | - | researchgate.net |

| Repeatability | - | ≤ 6.74 | - | nih.gov |

| Intermediate Precision | - | ≤ 9.42 | - | nih.gov |

| - | - | - | 88.6 - 110.7 | nih.gov |

| - | - | 2.2 | 100.52 | phcogj.com |

Quercetin-3-O-glucuronide

| Precision Type | Concentration (µg/mL) | RSD (%) | Accuracy/Recovery (%) | Reference |

| Intra-day | 93.6, 187.2, 374.4 | 0.11 - 0.56 | - | mdpi.com |

| Inter-day | 93.6, 187.2, 374.4 | 0.26 - 0.68 | - | mdpi.com |

| - | 93.6, 187.2, 374.4 | - | 102.6 (mean) | nih.govmdpi.com |

Applications and Future Directions in Chemical Biology Research

Utilization of 3'-O-Methyl-d3 Quercetin (B1663063) as a Metabolic Probe and Tracer in Biosystem Studies

3'-O-Methyl-d3 Quercetin is the deuterium-labeled counterpart of 3'-O-Methyl Quercetin, a primary metabolite of the widely studied flavonoid, Quercetin. cymitquimica.com This isotopic labeling is crucial for its application as a metabolic probe and tracer in complex biological systems. The three deuterium (B1214612) atoms on the methyl group create a distinct mass shift (+3 Da) that allows for precise differentiation and quantification by mass spectrometry, separating it from its naturally occurring, non-labeled (d0) counterparts. lgcstandards.comclearsynth.com

In metabolic studies, stable isotope-labeled compounds like this compound are invaluable for performing absorption, distribution, metabolism, and excretion (ADME) analyses. Researchers can administer a compound like quercetin and use the labeled standard to accurately track the formation of its metabolites. For instance, studies have shown that after administration of quercetin to hamsters, 3'-O-methylquercetin is the predominant metabolite recovered in urine, indicating that O-methylation is a major metabolic pathway. nih.gov By using a deuterated tracer, scientists can follow the precise metabolic fate of the parent compound, quantify metabolite concentrations, and determine the kinetics of these transformations without the need for radioactive isotopes. This approach is fundamental to understanding the pharmacokinetics of flavonoids and their metabolites in vivo.

Strategies for Enhancing Bioavailability and Efficacy of Flavonoids in Pre-clinical Models

A significant challenge in translating the health benefits of flavonoids like quercetin from in vitro studies to in vivo applications is their low oral bioavailability. acs.org This is largely due to extensive first-pass metabolism in the intestine and liver, where free hydroxyl groups are rapidly conjugated with glucuronic acid and sulfate (B86663), facilitating their excretion. acs.orgnih.gov Methylation of these hydroxyl groups represents a highly effective strategy to overcome this limitation. symbiosisonlinepublishing.comresearchgate.net

O-methylation enhances the metabolic stability of flavonoids by "capping" the hydroxyl groups, which are the primary sites for conjugation reactions. acs.orgnih.gov This modification increases the lipophilicity of the molecule, which can improve its transport across cellular membranes and intestinal absorption. nih.govresearchgate.net Pre-clinical studies have demonstrated that methylated flavonoids exhibit dramatically improved bioavailability compared to their unmethylated parent compounds. acs.org For example, some methylated flavones have shown 8- to 10-fold greater intestinal absorption. nih.gov Furthermore, this enhanced bioavailability can lead to increased efficacy in preclinical models of various diseases, including cancer and neurodegenerative disorders. acs.orgresearchgate.net

| Strategy | Mechanism of Action | Impact on Flavonoid Properties |

| Methylation | Blocks free hydroxyl groups, preventing rapid glucuronidation and sulfation. acs.orgnih.gov | Increases metabolic stability, enhances membrane transport and absorption, and improves oral bioavailability. acs.orgsymbiosisonlinepublishing.comresearchgate.net |

| Glycosylation | Attaches a sugar moiety to the flavonoid backbone. | Generally improves water solubility, but absorption of aglycones is often higher. symbiosisonlinepublishing.commdpi.com Can influence distribution and excretion. symbiosisonlinepublishing.com |

| Nanoformulations | Encapsulates flavonoids in nanoparticles, liposomes, or nanoemulsions. | Improves solubility, protects from degradation, and can enhance absorption and bioaccessibility. mdpi.comresearchgate.net |

Biosynthetic Pathway Engineering for Targeted Production of Methylated Flavonoids

The natural abundance of specific methylated flavonoids in plants is often low, making extraction an inefficient source for research and pharmaceutical development. acs.org Consequently, metabolic engineering of microorganisms has emerged as a promising alternative for the targeted and scalable production of these valuable compounds. frontiersin.org This synthetic biology approach involves reconstructing the plant's flavonoid biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgmdpi.com

The core strategy involves introducing a set of genes encoding the necessary enzymes. The pathway begins with precursors like phenylalanine or tyrosine, which are converted to 4-coumaroyl-CoA. frontiersin.org Key enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) then form the basic flavonoid scaffold, naringenin. mdpi.com For the production of methylated flavonoids, the pathway is extended by introducing specific O-methyltransferases (OMTs), enzymes that catalyze the transfer of a methyl group to a specific hydroxyl position on the flavonoid ring. acs.org

Researchers focus on several key areas to optimize production:

Enzyme Engineering and Selection: Identifying and engineering highly efficient and regioselective OMTs is critical for producing the desired methylated flavonoid without unwanted byproducts. acs.org

Precursor Supply Enhancement: Increasing the intracellular pools of precursors like malonyl-CoA and 4-coumaroyl-CoA is essential for driving metabolic flux towards flavonoid production. frontiersin.org

Pathway Optimization: Eliminating competing metabolic pathways in the host organism can redirect resources towards the synthesis of the target compound, thereby increasing yields. frontiersin.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Flavonoid Research

The integration of "omics" technologies, particularly metabolomics and proteomics, has revolutionized flavonoid research by providing a systems-level understanding of their biosynthesis, metabolism, and biological effects. nih.gov These high-throughput analytical approaches allow for the comprehensive identification and quantification of metabolites and proteins within a biological sample. nih.govmdpi.com

Metabolomics: This field focuses on the global profiling of metabolites. Using techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), researchers can identify and quantify a vast array of flavonoid species, including their glycosylated, sulfated, and methylated conjugates, in complex biological matrices like plasma, urine, or plant extracts. creative-proteomics.comcreative-proteomics.com This is essential for mapping metabolic pathways and understanding the pharmacokinetic profiles of compounds like this compound. creative-proteomics.com

Proteomics: Proteomics involves the large-scale study of proteins. In flavonoid research, it is used to identify and quantify the enzymes involved in their biosynthesis and metabolism, such as chalcone synthases, isomerases, and O-methyltransferases. frontiersin.org By correlating protein expression levels with metabolite concentrations, scientists can identify rate-limiting steps and regulatory control points within the biosynthetic pathways. mdpi.com

The combined power of metabolomics and proteomics enables a "protein-metabolite" level of investigation, providing novel insights into how genetic or environmental factors influence the production and activity of flavonoids. mdpi.com

Unexplored Biological Activities and Mechanistic Studies

While 3-O-methylquercetin is known for several biological activities, many of its mechanisms and potential therapeutic applications remain underexplored. Its established properties provide a foundation for future investigations.

| Known Biological Activity | Potential Mechanistic Questions for Future Research |

| Anti-inflammatory nih.govmedchemexpress.com | Which specific inflammatory signaling pathways (beyond iNOS) are modulated? What is the direct molecular target (e.g., specific kinases, transcription factors)? |

| Antiviral selleckchem.comresearchgate.net | What is the precise mechanism of viral replication inhibition? Does it interfere with viral entry, replication machinery, or assembly? Is it effective against emerging viral threats? |

| Neuroprotective medchemexpress.comresearchgate.net | How does it protect against neuronal death? Does it modulate pathways related to protein aggregation, mitochondrial dysfunction, or neuroinflammation in models of Alzheimer's or Parkinson's disease? |

| PDE & β-secretase Inhibition medchemexpress.comselleckchem.com | Which specific isoforms of phosphodiesterases (PDEs) are inhibited, and what are the downstream cellular consequences? Can the β-secretase inhibition be validated in preclinical models of Alzheimer's disease? |

| Cytoprotective/Antioxidant nih.govsigmaaldrich.com | Beyond the Nrf2 pathway, what other antioxidant response elements does it activate? How does its antioxidant capacity compare to quercetin and other metabolites in vivo? |

The availability of this compound provides a powerful tool for these future mechanistic studies. Researchers can use it to accurately quantify the uptake of the compound into specific cells or tissues and correlate this with the engagement of molecular targets and downstream biological responses. This allows for a more precise understanding of its mode of action and therapeutic potential.

Advanced Computational Approaches in Flavonoid Research and Drug Discovery

Advanced computational methods are increasingly being used to accelerate flavonoid research and guide the discovery of new therapeutic agents. acs.org These in silico techniques provide valuable insights into molecular interactions and properties, reducing the time and cost associated with experimental screening. acs.orgnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a flavonoid when it interacts with a specific protein target. acs.orgmdpi.com It is widely used to screen large libraries of flavonoids against disease-relevant targets, such as enzymes or receptors, to identify promising lead compounds. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a real-time view of the dynamic behavior of a flavonoid-protein complex. nih.gov This method helps to confirm the stability of the docked pose and provides deeper insights into the specific molecular interactions (e.g., hydrogen bonds) that stabilize the binding over time. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of flavonoids with their biological activity. These models can be used to predict the activity of novel or untested flavonoid derivatives.

Density Functional Theory (DFT): DFT is a quantum chemical method used to study the electronic structure and energetic properties of molecules. nih.gov It helps in understanding how the arrangement of atoms and functional groups within a flavonoid influences its antioxidant activity and other chemical properties. nih.govmdpi.com

These computational tools are instrumental in elucidating structure-activity relationships, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and designing novel flavonoid derivatives with enhanced efficacy and bioavailability. nih.gov

Q & A

Q. How does the solubility profile of this compound compare to non-deuterated analogs, and what solvents optimize its bioavailability?

- Methodology : Conduct solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents. Use shake-flask or HPLC-UV methods to quantify saturation solubility .

- Data Interpretation : Compare logP values (via octanol-water partitioning) to predict membrane permeability. Note that deuteration may slightly alter hydrophobicity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antioxidant activity?

- Methodology : Employ DPPH/ABTS radical scavenging assays and compare IC₅₀ values to quercetin. Include deuterated controls to assess isotopic effects on redox potential .

- Limitations : Account for auto-oxidation artifacts by conducting assays under inert atmospheres (e.g., nitrogen) .

Advanced Research Questions

Q. How does deuterium labeling influence the metabolic stability and pharmacokinetics of this compound in vivo?

- Methodology : Perform LC-MS/MS-based pharmacokinetic studies in rodent models. Compare AUC, Cₘₐₓ, and half-life between deuterated and non-deuterated forms. Track deuterium retention in plasma/metabolites using high-resolution MS .

- Contradictions : Some studies suggest deuteration reduces CYP450-mediated metabolism, but this requires validation via liver microsome assays .

Q. What mechanistic insights can be gained from studying this compound’s interaction with kinase targets (e.g., PI3K, mTOR)?

- Methodology : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity. Pair with molecular docking to map deuterium’s steric/electronic effects on binding .

- Data Gaps : Limited structural data exists for methylated quercetin-protein complexes; prioritize X-ray crystallography or Cryo-EM for high-resolution insights .

Q. How can isotopic labeling resolve controversies in tracing this compound’s uptake in specific tissues (e.g., blood-brain barrier)?

- Methodology : Administer deuterated compound in animal models and quantify tissue distribution via LC-MS/MS. Compare to non-deuterated analogs to assess isotopic discrimination .

- Experimental Caveats : Normalize for deuterium loss due to metabolic exchange (e.g., via back-exchange assays in tissue homogenates) .

Q. What are the challenges in validating this compound’s anti-inflammatory effects using transcriptomic/proteomic approaches?

- Methodology : Perform RNA-seq or SILAC-based proteomics on treated cell lines (e.g., macrophages). Use pathway enrichment analysis (e.g., KEGG, GO) to identify modulated pathways (e.g., NF-κB, NLRP3) .

- Contradictions : Prior studies on quercetin derivatives show context-dependent pro/anti-inflammatory effects; include dose-response and time-course experiments .

Methodological Best Practices

- Characterization : Always combine NMR (for structural confirmation) and HR-MS (for isotopic purity ≥98%) .

- Biological Replicates : Use ≥3 replicates in assays to account for variability in flavonoid bioactivity .

- Negative Controls : Include deuterated solvents/vehicles to rule out isotopic interference in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.